![molecular formula C₁₄¹³C₆H₂₀FKN₆O₅ B1146686 Raltegravir-13C6 Potassium Salt CAS No. 1391053-33-0](/img/no-structure.png)
Raltegravir-13C6 Potassium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Raltegravir-13C6 Potassium Salt is an antiretroviral agent . It is primarily used for the treatment of HIV-1 infection . The molecular formula of Raltegravir-13C6 Potassium Salt is C20 H20 F N6 O5 . K .
Molecular Structure Analysis
The molecular structure of Raltegravir-13C6 Potassium Salt has been analyzed using techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .Physical And Chemical Properties Analysis
Raltegravir-13C6 Potassium Salt has a molecular weight of 482.51 . It has poor aqueous solubility and chemical stability in acidic/basic medium .Applications De Recherche Scientifique
HIV Treatment
Raltegravir is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection . It works by inhibiting the HIV integrase enzyme, which is necessary for the virus to replicate in the body.
Structural Analysis
Structural analysis of Raltegravir has been conducted to investigate its solubility and stability . This includes the use of techniques such as powder X-ray diffraction (XRD), thermal analysis (differential scanning calorimetry/thermogravimetric analysis), and vibrational spectroscopy (Fourier-transform infrared) .
Solubility Studies
Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility . Studies have been conducted to search for an alternative solid form with improved drug attributes .
Stability Studies
The chemical stability of Raltegravir in acidic/basic medium has been studied . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .
Impurity Analysis
Impurity C of Raltegravir exhibited higher thermal stability and aqueous stability compared to other Raltegravir solid forms in an acidic medium . This suggests that impurity C could potentially be used as a more stable form of the drug.
Chemical Reference
Raltegravir-13C6 Potassium Salt can be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc . This is particularly useful in fields like nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Studies
The synthesis of Raltegravir is a topic of research interest . A major challenge in the synthesis of Raltegravir is the selective N-methylation of the pyrimidone intermediate .
Bioprocessing and Cell Culture
Raltegravir potassium salt is used in bioprocessing, cell culture, and transfection studies . It’s used in research to study its effects on cells and its potential use in gene therapy .
Mécanisme D'action
Target of Action
Raltegravir-13C6 Potassium Salt primarily targets the HIV integrase , a viral enzyme . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it an attractive target for antiretroviral drugs .
Mode of Action
Raltegravir-13C6 Potassium Salt acts as an integrase inhibitor . It prevents the viral genome from being incorporated into the human genome by inhibiting the action of the HIV integrase . This inhibition disrupts the replication cycle of the HIV-1 virus .
Biochemical Pathways
The primary biochemical pathway affected by Raltegravir-13C6 Potassium Salt is the HIV replication cycle . By inhibiting the action of the HIV integrase, Raltegravir-13C6 Potassium Salt prevents the integration of the viral DNA into the host cell’s chromosomes . This disruption in the replication cycle prevents the production of new viruses .
Pharmacokinetics
Raltegravir-13C6 Potassium Salt is absorbed from the gastrointestinal tract . It is primarily metabolized by glucuronidation . Approximately 83% of the drug is bound to human plasma protein, and it is minimally distributed into red blood cells . These properties influence the bioavailability of the drug and its distribution within the body .
Result of Action
The primary result of Raltegravir-13C6 Potassium Salt’s action is the inhibition of HIV-1 replication . By preventing the integration of the viral DNA into the host cell’s chromosomes, the drug disrupts the production of new viruses . This leads to a decrease in the viral load and helps in managing HIV-1 infection .
Action Environment
The action, efficacy, and stability of Raltegravir-13C6 Potassium Salt can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the conditions in the gastrointestinal tract . Additionally, the drug’s binding to plasma proteins can be influenced by the composition of the plasma
Safety and Hazards
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of Raltegravir-13C6 Potassium Salt involves the incorporation of six carbon-13 isotopes into the Raltegravir molecule. This can be achieved through a multi-step synthesis pathway that involves the use of various reagents and catalysts.", "Starting Materials": [ "Raltegravir", "Potassium hydroxide", "Carbon-13 labeled reagents", "Solvents (e.g. methanol, ethanol, dichloromethane)" ], "Reaction": [ "Step 1: Synthesis of Raltegravir-13C6", "Start with Raltegravir and add carbon-13 labeled reagents to selectively incorporate six carbon-13 isotopes into the molecule.", "Use appropriate catalysts and reaction conditions to ensure high yield and purity of the product.", "Step 2: Formation of Raltegravir-13C6 Potassium Salt", "Dissolve Raltegravir-13C6 in a suitable solvent (e.g. methanol, ethanol).", "Add potassium hydroxide to the solution and stir until the salt is fully formed.", "Filter the solution to remove any impurities and dry the product under vacuum.", "The final product is Raltegravir-13C6 Potassium Salt." ] } | |
Numéro CAS |
1391053-33-0 |
Formule moléculaire |
C₁₄¹³C₆H₂₀FKN₆O₅ |
Poids moléculaire |
488.46 |
Synonymes |
N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide-13C6 Potassium Salt; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.